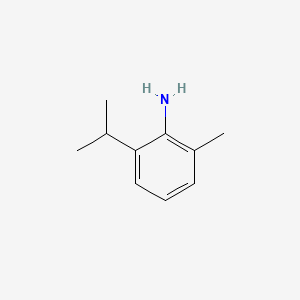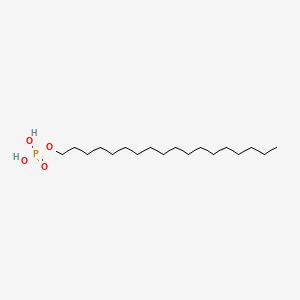
2-异丙基-6-甲基苯胺
概述
描述
2-Isopropyl-6-methylaniline is an organic compound with the molecular formula C10H15N. It is an aromatic amine, characterized by the presence of an isopropyl group and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
科学研究应用
2-Isopropyl-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that aniline derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that aniline derivatives can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, which can subsequently affect its interaction with its targets .
Biochemical Pathways
Aniline derivatives can potentially affect various biochemical pathways due to their ability to interact with different biological targets .
Result of Action
The compound’s interactions with its targets can lead to various molecular and cellular changes, potentially affecting the function of cells and tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isopropyl-6-methylaniline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions
2-Isopropyl-6-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2-isopropyl-6-methylbenzene, followed by reduction of the nitro group to an amine. This process typically involves the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a suitable catalyst (such as palladium on carbon) for reduction .
Industrial Production Methods
In industrial settings, the production of 2-Isopropyl-6-methylaniline may involve more efficient and scalable methods, such as catalytic hydrogenation of nitro compounds or direct amination of halogenated precursors using ammonia or amines under high pressure and temperature .
化学反应分析
Types of Reactions
2-Isopropyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated aromatic compounds.
相似化合物的比较
Similar Compounds
- 2-Methyl-6-isopropylaniline
- 2-Isopropyl-6-nitroaniline
- 2-Isopropyl-6-chloroaniline
Uniqueness
2-Isopropyl-6-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
2-methyl-6-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTKYVBFPULMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200628 | |
| Record name | 2-Methyl-6-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-85-3 | |
| Record name | 2-Isopropyl-6-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Isopropyl-o-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-6-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-isopropyl-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-ISOPROPYL-O-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS12FDL562 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-Isopropyl-6-methylaniline affect the thermal properties of polyurethane elastomers?
A: 2-Isopropyl-6-methylaniline (M-MIPA) acts as a chain extender during polyurethane synthesis [, ]. Its structure, featuring both isopropyl and methyl groups attached to the aniline ring, influences the final properties of the polymer. These bulky substituents hinder chain rotation and increase the rigidity of the polyurethane chains. This leads to altered glass transition temperatures and overall thermal stability compared to polyurethanes synthesized with different chain extenders. The study by [] demonstrates this effect by comparing M-MIPA to other dianilines and analyzing the resulting polymers using techniques like DMTA, TGA, and DSC.
Q2: Are there alternative dianilines used in polyurethane synthesis, and how do their properties compare to those of polyurethanes synthesized with 2-Isopropyl-6-methylaniline?
A: Yes, the research by [] specifically investigates this. The study explores 4,4′-methylenebis(2,6-diisopropylaniline) (M-DIPA), 4,4′-methylenebis(2,6diethylaniline) (M-DEA), 4,4′-methylenebis(ortho chloroaniline) (MOCA), and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) (M-CDEA) as alternative chain extenders. Each of these dianilines leads to polyurethanes with unique thermal properties due to variations in their structures, affecting chain packing and intermolecular interactions within the polymer matrix. The study highlights the importance of selecting the appropriate dianiline based on the desired final properties of the polyurethane material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














